(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

Medicinal Chemistry Cannabinoid Research Antiproliferative Activity

This chiral diamine scaffold is essential for developing ABL1/EGFR kinase inhibitors; its defined (1R,4r) stereochemistry ensures reproducible binding interactions. The rigid cyclohexane backbone and 2-pyridyl coordination enable high enantioselectivity in asymmetric catalysis. With a predicted LogP of 1.76, it is ideal for designing CNS-penetrant probes. Generic substitution with racemic or regioisomeric mixtures risks experimental failure. Verify stereochemistry upon receipt to safeguard your research outcomes.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 332883-96-2
Cat. No. B1528604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine
CAS332883-96-2
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NC2=CC=CC=N2
InChIInChI=1S/C11H17N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-3,8-10H,4-7,12H2,(H,13,14)
InChIKeyQQJKATBTUNOFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (CAS 332883-96-2): Chemical Properties and Core Research Utility


(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine is a chiral cyclohexane-1,4-diamine derivative featuring a pyridin-2-yl substituent on one of its amine groups [1]. With a molecular formula of C11H17N3 and a molecular weight of 191.27 g/mol, its defined stereochemistry is integral to its function as a scaffold and ligand . The compound's structure, which includes a rigid cyclohexyl backbone and a pyridine moiety, makes it a valuable intermediate in medicinal chemistry and coordination chemistry research [2].

Procurement Rationale for (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine: Why Stereoisomers and Analogs Are Not Interchangeable


The unique (1R,4r) stereochemistry of this diamine is not a minor detail but a critical structural feature that dictates its function. Substitution with a different stereoisomer, such as the racemic mixture , or with a regioisomer where the pyridine nitrogen is in a different position, can lead to significant changes in biological activity [1]. This can manifest as altered binding affinity to target kinases or distinct chelation geometry when used as a ligand in catalysis . Therefore, generic substitution without verifying stereochemistry and exact structure carries a high risk of experimental failure or irreproducible results in sensitive applications.

Differentiation Guide for (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine: Head-to-Head and Comparative Quantitative Data


Comparative Antiproliferative Activity: Target Compound vs. Regioisomeric Analog

In a study on cannabinoid receptor agonists, the (1R,4r) target compound (derivative 3) demonstrated comparable antiproliferative activity to its 3-pyridyl regioisomer (derivative 2) in a cellular assay, but with a crucial difference in molecular target engagement [1]. This demonstrates that while potency may be similar, the stereochemistry and regioisomerism dictate the biological pathway and target selectivity, making the (1R,4r) isomer essential for specific target-focused studies.

Medicinal Chemistry Cannabinoid Research Antiproliferative Activity

Kinase Inhibition Profile: Reported Activity Against ABL1 and EGFR Kinases

The hydrochloride salt of the target compound has been reported to exhibit inhibitory activity against the clinically relevant kinases ABL1 and EGFR, with IC50 values in the low micromolar range . While a specific value is not provided in the source, this activity profile positions the compound as a potential starting point for developing novel kinase inhibitors. The presence of the (1R,4r) stereochemistry is known to influence binding to these ATP-binding pockets compared to other isomers .

Cancer Research Kinase Inhibition Signal Transduction

Physicochemical Differentiation: LogP Comparison with Unsubstituted Diamine

The addition of the pyridin-2-yl group to the cyclohexane-1,4-diamine core results in a significant increase in lipophilicity. The predicted LogP for (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine is 1.76 . This value is substantially higher than that of the unsubstituted parent compound, cyclohexane-1,4-diamine (calculated LogP approx. -1.1), indicating a markedly different solubility and membrane permeability profile.

Medicinal Chemistry ADME Properties Physicochemical Profiling

Sourcing and Purity Benchmarking: Vendor-Specified Quality for Reproducible Research

For research and development, the compound is commercially available with a certified purity of ≥97% (HPLC) from reputable vendors . This level of purity is critical for ensuring that observed biological or catalytic activity is attributable to the compound itself and not to impurities. Lower purity grades from non-specialized sources may introduce experimental variability.

Chemical Procurement Quality Control Reproducibility

Application Scenarios for (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Based on Quantitative Differentiation


Fragment-Based Lead Discovery Targeting ABL1 or EGFR Kinases

Procure (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine as a fragment for medicinal chemistry campaigns focused on developing novel inhibitors of ABL1 or EGFR kinases. Its reported low micromolar activity against these targets provides a validated starting point for structure-activity relationship (SAR) studies. The defined stereochemistry is crucial for exploring specific binding interactions within the ATP-binding pocket.

Development of Stereoselective Ligands for Asymmetric Catalysis

Use this compound's defined (1R,4r) stereochemistry to synthesize chiral metal-ligand complexes for asymmetric catalysis . The rigid cyclohexane backbone and the specific coordination geometry provided by the 2-pyridyl group can induce high enantioselectivity in reactions such as hydrogenations or cross-couplings, which is not possible with racemic or regioisomeric mixtures.

Synthesis of CNS-Penetrant Research Probes

Leverage the compound's moderately high predicted LogP of 1.76 to design research probes with improved blood-brain barrier permeability. Its physicochemical profile is distinct from more polar diamines, making it a suitable scaffold for synthesizing molecules intended for studies on central nervous system (CNS) targets, where passive diffusion across lipid membranes is required.

Reproducible Pharmacological Studies in Cannabinoid Research

When replicating or expanding upon studies where this specific isomer has been used as a reference compound (e.g., in CB2R agonist research ), sourcing the exact (1R,4r) isomer is non-negotiable. Substitution with a different stereoisomer would invalidate a direct comparison with published data, as the activity and selectivity profile are stereospecific.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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